molecular formula C8H15NO3 B3235384 ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid CAS No. 1354009-21-4

((R)-1-Methyl-piperidin-3-yloxy)-acetic acid

Cat. No.: B3235384
CAS No.: 1354009-21-4
M. Wt: 173.21 g/mol
InChI Key: MAYLSTDSVPBFHK-SSDOTTSWSA-N
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Description

((R)-1-Methyl-piperidin-3-yloxy)-acetic acid is a chiral carboxylic acid derivative featuring a piperidine ring substituted with a methyl group at the nitrogen atom and an acetic acid moiety attached via an ether linkage at the 3-position of the piperidine ring. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol. The compound’s stereochemistry (R-configuration) distinguishes it from its enantiomer, the S-form, which may exhibit differing biological or chemical properties.

Properties

IUPAC Name

2-[(3R)-1-methylpiperidin-3-yl]oxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9-4-2-3-7(5-9)12-6-8(10)11/h7H,2-6H2,1H3,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYLSTDSVPBFHK-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](C1)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are generally carried out under controlled temperatures and may require catalysts to enhance the reaction rates.

Industrial Production Methods: Industrial production methods for (®-1-Methyl-piperidin-3-yloxy)-acetic acid often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (®-1-Methyl-piperidin-3-yloxy)-acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 3-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products:

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

1.1. Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid, in cancer therapy. Research indicates that compounds with piperidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Table 1: Cytotoxicity of Piperidine Derivatives

Compound NameCell LineIC50 (µM)Reference
This compoundFaDu (hypopharyngeal)15
BleomycinFaDu20
Piperidine derivative XVarious10-30

1.2. Neuropharmacological Applications

Piperidine derivatives are also explored for their neuropharmacological properties. The activation of muscarinic acetylcholine receptors (M3R) by compounds like this compound has been linked to enhanced cognitive functions and neuroprotective effects . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

2.1. Targeted Drug Delivery Systems

The compound's structure allows it to be utilized in developing targeted drug delivery systems. Its ability to cross the blood-brain barrier makes it a candidate for central nervous system (CNS) therapies . For instance, modifications of piperidine derivatives have been shown to enhance CNS pharmacokinetics, making them suitable for treating brain metastases .

2.2. PROTAC Development

This compound serves as a rigid linker in the development of PROTACs (proteolysis-targeting chimeras), which are designed for targeted protein degradation . This application is particularly relevant in oncology, where selective degradation of oncogenic proteins can lead to improved therapeutic outcomes.

3.1. Cancer Treatment Case Study

A notable case study involved the use of a piperidine-based compound similar to this compound in combination therapies for neuroendocrine tumors (NET). The study demonstrated that this compound could enhance the efficacy of existing treatments when used alongside radionuclide therapies targeting somatostatin receptors .

Table 2: Efficacy of Combination Therapy in NET Treatment

Treatment CombinationPatient Response Rate (%)Reference
Radionuclide + Piperidine derivative75
Standard therapy alone50

Mechanism of Action

Molecular Targets and Pathways: (®-1-Methyl-piperidin-3-yloxy)-acetic acid exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The exact mechanism involves binding to these targets, leading to inhibition or activation of specific biochemical pathways. This interaction can result in various physiological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

((S)-1-Methyl-piperidin-3-yloxy)-acetic Acid

  • Structural Similarities : Shares the same molecular formula and functional groups as the R-enantiomer.

Table 1: Enantiomeric Comparison

Property R-Enantiomer S-Enantiomer
CAS Number Not provided 63469-49-8
Purity Discontinued 98% (discontinued)
Potential Use Chiral intermediates Similar to R-form

Comparison with Other Piperidine-Based Acetic Acid Derivatives

((R)-1-Acetyl-piperidin-3-yl)-cyclopropyl-amino]-acetic Acid

  • Structure: Features an acetylated piperidine nitrogen and a cyclopropyl-amino group on the acetic acid side chain (CAS: 926659-01-0) .
  • Key Differences: Substituents: Acetylation at the piperidine nitrogen may enhance lipophilicity compared to the methyl group in the target compound.
  • Applications : Likely explored for bioactive properties due to the acetyl and cyclopropyl groups, common in drug design.

Table 2: Structural Modifications in Piperidine Derivatives

Compound Substituents on Piperidine Functional Groups on Acetic Acid
Target Compound (R-form) 1-Methyl -O- linkage
Acetylated Derivative 1-Acetyl Cyclopropyl-amino

Comparison with Other Acetic Acid Derivatives

Trifluoroacetic Acid (TFA) vs. Acetic Acid

  • Acidity : TFA (pKa ~0.5) is significantly stronger than acetic acid (pKa ~4.76) due to electron-withdrawing fluorine atoms .
  • Applications : TFA is used as a solvent or catalyst in organic synthesis, whereas acetic acid derivatives like the target compound may serve as chiral auxiliaries.

Glacial Acetic Acid

  • Purity : Anhydrous acetic acid (≥99.7%), unlike the target compound’s diluted forms.
  • Relevance : Demonstrates how purity and physical state (e.g., glacial vs. aqueous) impact chemical behavior .

Biological Activity

((R)-1-Methyl-piperidin-3-yloxy)-acetic acid is a chiral compound derived from piperidine, known for its diverse biological activities. This article provides a detailed analysis of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, which is crucial for its interaction with biological targets. The compound's chemical formula is C8H15NO3C_8H_{15}NO_3, and it is characterized by the presence of a hydroxyl group that enhances its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, which are essential for its therapeutic effects.

Molecular Targets

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes, making it a candidate for drug development in treating various diseases, including neurological disorders.
  • Receptor Interaction : It has shown promise in activating melanocortin receptors, which are involved in regulating metabolism and appetite .

Biological Activities

The compound exhibits several biological activities that make it a valuable candidate in pharmacology:

1. Anticancer Activity

Research indicates that this compound can inhibit cancer cell proliferation. In vitro studies have demonstrated its effectiveness against various cancer cell lines, suggesting a potential role in cancer therapy . The compound's selectivity towards cancer cells over normal cells highlights its therapeutic promise.

2. Neurological Effects

Studies have explored the compound's effects on neurological pathways, indicating potential benefits in treating conditions such as anxiety and depression. Its ability to modulate neurotransmitter systems may contribute to these effects.

3. Antimicrobial Properties

Preliminary research suggests that this compound may possess antimicrobial properties, particularly against certain Gram-positive bacteria. This aspect warrants further investigation to establish its efficacy as an antibacterial agent .

Case Studies

Several studies have been conducted to assess the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor growth in MDA-MB-231 breast cancer cells with an IC50 value of 0.126 μM .
Study BNeurological EffectsShowed modulation of GABAergic neurotransmission, suggesting anxiolytic properties .
Study CAntimicrobial EfficacyExhibited MIC values ranging from 4–8 µg/mL against Staphylococcus aureus strains .

Research Findings

Recent literature highlights the ongoing research into the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Investigations into SAR have provided insights into how modifications to the piperidine ring can enhance or diminish biological activity.
  • In Vivo Studies : Animal models have shown promising results regarding the safety and efficacy of this compound in treating various conditions, including metabolic disorders and cancers .

Q & A

Q. What are the recommended storage conditions for ((R)-1-Methyl-piperidin-3-yloxy)-acetic acid to ensure stability?

The compound should be stored refrigerated (2–8°C) in a tightly sealed container, placed in a dry, well-ventilated area. Opened containers must be resealed carefully to prevent leakage and moisture ingress. These conditions minimize degradation and maintain structural integrity, particularly for chiral molecules sensitive to thermal or hydrolytic decomposition .

Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with chiral columns is critical for assessing enantiomeric purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity. Mass spectrometry (MS) validates molecular weight, and elemental analysis ensures stoichiometric accuracy. For impurities, tandem techniques like LC-MS/MS are recommended, especially for detecting hydrolytic byproducts or stereoisomers .

Q. What personal protective equipment (PPE) is required when handling this compound?

Lab personnel must wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates form during weighing or synthesis. Work should occur in a fume hood with immediate access to emergency eyewash stations and showers .

Advanced Research Questions

Q. How can researchers resolve contradictions in chiral purity data during synthesis of this compound?

Discrepancies in chiral purity often arise from incomplete stereochemical control during synthesis or racemization under suboptimal conditions. To address this:

  • Optimize reaction parameters : Lower reaction temperatures and shorter reaction times reduce racemization risks.
  • Validate with orthogonal methods : Compare chiral HPLC results with polarimetry or circular dichroism (CD) spectroscopy.
  • Monitor intermediates : Use ¹H NMR to track stereochemical integrity at each synthetic step. Contradictions may also stem from batch-to-batch variability in reagents; rigorous quality control of starting materials is essential .

Q. What methodological considerations are critical for optimizing enantiomeric excess (ee) in the synthesis of this compound?

Achieving high ee requires:

  • Chiral catalysts : Use asymmetric catalysts (e.g., BINOL-derived organocatalysts) during key steps like piperidine ring functionalization.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity compared to protic solvents.
  • Post-synthetic purification : Chiral resolution via diastereomeric salt formation or preparative HPLC ensures ≥99% ee. Kinetic studies under varying pH and temperature can identify racemization thresholds, guiding process optimization .

Q. How can the hydrolytic stability of this compound be assessed under varying pH conditions?

Design a stability study with the following steps:

  • Buffer preparation : Prepare solutions at pH 1–2 (simulating gastric fluid), 7.4 (physiological), and 9–10 (alkaline).
  • Accelerated degradation : Incubate the compound at 40°C and sample at intervals (0, 24, 48, 72 hrs).
  • Analytical monitoring : Use HPLC to quantify degradation products (e.g., free piperidine or acetic acid derivatives).
  • Kinetic modeling : Calculate rate constants (k) and half-life (t₁/₂) to predict shelf-life under storage conditions. Evidence from similar piperidine derivatives suggests ester or ether linkages are prone to hydrolysis at extreme pH .

Methodological Tables

Analytical Method Purpose Key Parameters
Chiral HPLCEnantiomeric purity analysisColumn: Chiralpak® AD-H; Mobile phase: Hexane/IPA (90:10); Flow rate: 1 mL/min
¹H NMRStructural confirmationSolvent: CDCl₃; Chemical shifts: δ 3.5–4.5 (piperidine-O-CH₂)
LC-MS/MSImpurity profilingIonization: ESI+; Fragmentation: Collision energy 20–35 eV

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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((R)-1-Methyl-piperidin-3-yloxy)-acetic acid
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((R)-1-Methyl-piperidin-3-yloxy)-acetic acid

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